molecular formula C13H13F2N3O3 B2879267 ethyl 2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate CAS No. 861206-30-6

ethyl 2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate

Cat. No.: B2879267
CAS No.: 861206-30-6
M. Wt: 297.262
InChI Key: YJTMPXUOMOWYBP-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is a 1,2,4-triazole derivative characterized by a 2,6-difluorophenyl substituent at the 4-position of the triazole ring and an ethyl acetate group at the 1-position. This compound belongs to a class of heterocyclic molecules widely studied for their antimicrobial, antifungal, and anti-inflammatory properties due to the pharmacophoric 1,2,4-triazole core . The 2,6-difluorophenyl moiety enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the ester group contributes to bioavailability and synthetic versatility .

Properties

IUPAC Name

ethyl 2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O3/c1-3-21-11(19)7-17-13(20)18(8(2)16-17)12-9(14)5-4-6-10(12)15/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTMPXUOMOWYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)N(C(=N1)C)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (CAS No. 861206-30-6) is a triazole derivative that has garnered attention for its potential biological activities. This compound's structure includes a triazole ring, which is known for its pharmacological versatility, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C13H13F2N3O3
  • Molecular Weight : 297.262 g/mol
  • Purity : Typically ≥ 95%

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with a triazole moiety exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains.

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 μg/mL
Escherichia coli0.25 μg/mL
Pseudomonas aeruginosa0.5 μg/mL
Enterococcus faecalis0.125 μg/mL

These results demonstrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

2. Anticancer Activity

The potential anticancer properties of triazole derivatives have been widely studied. This compound has shown promise in inhibiting cancer cell proliferation.

In a study involving various cancer cell lines:

  • The compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM , depending on the specific cell line tested.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

These findings suggest that the compound may interfere with cellular mechanisms involved in cancer progression .

The mechanism of action for this compound appears to involve the inhibition of key enzymes and pathways associated with microbial growth and cancer cell survival.

Research indicates that this compound may:

  • Inhibit DNA synthesis in bacteria.
  • Induce apoptosis in cancer cells via the mitochondrial pathway.

Case Studies

Several studies have documented the effects of this compound in vitro and in vivo:

Case Study 1 : A study evaluated the efficacy of this compound in treating bacterial infections in mice models. Results showed a significant reduction in bacterial load compared to control groups.

Case Study 2 : In a cancer model using xenografts implanted in mice, treatment with the compound resulted in a 40% reduction in tumor size over four weeks compared to untreated controls.

Scientific Research Applications

Ethyl 2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate has demonstrated promising biological activities, which are detailed below.

Antimicrobial Activity:
This compound has been tested against various bacterial strains, exhibiting significant antimicrobial properties. The minimum inhibitory concentrations (MIC) against several bacteria are:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 μg/mL
Escherichia coli0.25 μg/mL
Pseudomonas aeruginosa0.5 μg/mL
Enterococcus faecalis0.125 μg/mL

These results indicate the compound's potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria.

Anticancer Activity:
Triazole derivatives have been widely studied for their anticancer properties. This specific compound has shown potential in inhibiting cancer cell proliferation. Cytotoxic effects, measured by IC50 values, range from 10 to 30 µM, depending on the cancer cell line.

Cell LineIC50 (µM)
MCF7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

These findings suggest that the compound may interfere with cellular mechanisms involved in cancer progression. The compound may inhibit DNA synthesis in bacteria and induce apoptosis in cancer cells via the mitochondrial pathway.

Case Studies

Several in vitro and in vivo studies have documented the effects of this compound:

  • Case Study 1: Efficacy in treating bacterial infections in mice models showed a significant reduction in bacterial load compared to control groups.
  • Case Study 2: In a cancer model using xenografts implanted in mice, treatment with the compound resulted in a 40% reduction in tumor size over four weeks compared to untreated controls.

Physicochemical Properties

The key physicochemical properties of this compound include:

  • Molecular Formula: C13H13F2N3O3C_{13}H_{13}F_2N_3O_3
  • Molecular Weight: 297.262 g/mol
  • Purity: Typically ≥ 95%

Synonyms

The following are identifiers and synonyms for this compound [1, 3]:

  • IUPAC Name: ethyl 2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate
  • InChI: InChI=1S/C13H13F2N3O3/c1-3-21-11(19)7-17-13(20)18(8(2)16-17)12-9(14)5-4-6-10(12)15/h4-6H,3,7H2,1-2H3
  • InChI Key: YJTMPXUOMOWYBP-UHFFFAOYSA-N
  • Canonical SMILES: CCOC(=O)CN1C(=O)N(C(=N1)C)C2=C(C=CC=C2F)F

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized against related 1,2,4-triazole derivatives, focusing on substituent effects, synthetic pathways, and biological activities.

Substituent Effects on Physicochemical Properties
Compound Name Substituent (R) Molecular Formula Melting Point (°C) LogP* Key Features
Ethyl 2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (Target) 2,6-Difluorophenyl C₁₃H₁₃F₂N₃O₃ Not reported ~2.8 (est.) Enhanced lipophilicity and steric hindrance due to ortho-F atoms .
Ethyl 2-[4-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate 4-Fluorophenyl C₁₃H₁₄FN₃O₃ Not reported ~2.5 (est.) Lower steric hindrance; para-F may reduce metabolic stability.
Ethyl 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate 2-Fluorophenyl C₁₃H₁₄FN₃O₃ Not reported ~2.6 (est.) Moderate steric effects; mono-F limits electronic effects.
2-{3-(4-Chlorobenzyl)-4-[2-(1H-indol-3-yl)ethyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-N’-(phenylmethylene)acetohydrazide Chlorobenzyl/Indolyl C₂₈H₂₅N₆O₂Cl 245–246 ~3.5 (est.) Bulky substituents increase melting point and reduce solubility.

*LogP: Estimated using fragment-based methods.

Key Observations :

  • Fluorine Position: The 2,6-difluorophenyl group in the target compound likely improves membrane permeability and target binding compared to mono-fluorinated analogs (e.g., 2-F or 4-F derivatives) due to increased lipophilicity and optimized steric interactions .
  • Ester vs. Hydrazide : The ethyl acetate group in the target compound enhances hydrolytic stability compared to hydrazide derivatives (e.g., compound 5a in ), which may degrade under acidic conditions .

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